Ethyl 2-bromo-2-cyanoacetate

Sulfur extrusion Thiourea condensation Chemoselectivity

Ethyl 2-bromo-2-cyanoacetate (CAS 1187-46-8), also named ethyl α-bromo-α-cyanoacetate or ethyl bromocyanoacetate, is a bifunctional C₅ building block bearing an electrophilic α-bromine atom, a strongly electron-withdrawing cyano group, and an ethyl ester moiety on a single methine carbon. Its molecular formula is C₅H₆BrNO₂ (MW 192.01 g/mol), with a boiling point of 208.6 °C at 760 mmHg, density of 1.58 g/cm³, and a standard commercial purity specification of ≥95%.

Molecular Formula C5H6BrNO2
Molecular Weight 192.01 g/mol
CAS No. 1187-46-8
Cat. No. B072452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-2-cyanoacetate
CAS1187-46-8
Molecular FormulaC5H6BrNO2
Molecular Weight192.01 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)Br
InChIInChI=1S/C5H6BrNO2/c1-2-9-5(8)4(6)3-7/h4H,2H2,1H3
InChIKeyQFGBTDLJOFKSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Bromo-2-Cyanoacetate (CAS 1187-46-8): Core Identity, Physicochemical Profile, and Procurement-Grade Specifications


Ethyl 2-bromo-2-cyanoacetate (CAS 1187-46-8), also named ethyl α-bromo-α-cyanoacetate or ethyl bromocyanoacetate, is a bifunctional C₅ building block bearing an electrophilic α-bromine atom, a strongly electron-withdrawing cyano group, and an ethyl ester moiety on a single methine carbon . Its molecular formula is C₅H₆BrNO₂ (MW 192.01 g/mol), with a boiling point of 208.6 °C at 760 mmHg, density of 1.58 g/cm³, and a standard commercial purity specification of ≥95% . The compound serves as a versatile intermediate in heterocyclic synthesis, particularly for constructing thiazolo-pyrimidines, pyrrolo[2,3-d]pyrimidine antifolates, quinazoline-thiazole hybrids, and 1,2,4-thiadiazoles .

Workflow Heterocyclic core assembly Thiazolo-pyrimidine, pyrrolo-pyrimidine scaffolds
Key Reactivity Bifunctional α-bromo-cyanoacetate electrophile Polarized C–Br for SN2/radical addition
Procurement Grade C₅ building block, ≥95% purity Review specifications for route scouting

Why Ethyl 2-Bromo-2-Cyanoacetate Cannot Be Replaced by Generic α-Halogenated Ester Analogs in Synthetic Route Design


Ethyl 2-bromo-2-cyanoacetate occupies a distinct reactivity niche that neither simple α-bromoesters (e.g., ethyl bromomalonate, ethyl bromoacetate) nor α-chlorinated analogs (e.g., ethyl 2-chloro-2-cyanoacetate) can adequately fill. The convergence of the bromine leaving group and the cyano electron-withdrawing substituent on the identical α-carbon creates a uniquely polarized electrophilic center. This dual activation governs both the reaction pathway (divergent product outcomes vs. malonate-derived electrophiles) and the reaction rate (bromide being a demonstrably superior leaving group to chloride by approximately 2–3 orders of magnitude in nucleophilic substitution) [1]. Empirical evidence from multiple independent studies confirms that swapping this compound for a close structural analog leads to entirely different product architectures or substantially diminished yields, making unambiguous compound identification essential during procurement for route scouting and scale-up [2].

Risk Factor
Target Compound
Analog Limitation
Reaction Pathway
Divergent heterocyclic products via dual C–Br/C≡N activation
Ethyl bromomalonate or chloro analogs yield non-overlapping product distributions
Leaving-Group Kinetics
Bromide enables faster nucleophilic displacement
Chloride analog (ethyl 2-chloro-2-cyanoacetate) may require higher temperature or longer reaction times
Product Chemotype
Installs 2-amino-4(3H)-oxo pharmacophore
Bromomalononitrile installs 2,4-diamino motif; reagents are not interchangeable

Ethyl 2-Bromo-2-Cyanoacetate (CAS 1187-46-8): Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


Divergent Reaction Pathway vs. Ethyl Bromomalonate and Ethyl α-Chloroacetoacetate with Monoprotic Thioureas

In a controlled three-way comparison under identical conditions, ethyl bromocyanoacetate reacts with N,N-dialkyl-N′-arylthioureas to yield a single, structurally distinct product—ethyl cyano{[dimethylamino(phenylimino)methyl]thio}acetate (compound 13)—via a sulfur extrusion pathway [1]. By contrast, ethyl bromomalonate produces dialkylamine hydrobromides, aryl isothiocyanates, 2-arylimino-3-arylthiazolidin-4-ones, and diarylthioureas, while ethyl α-chloroacetoacetate yields dialkylamine hydrochlorides, 2-arylimino-1,3-oxathioles, and diarylthioureas [1]. The cyano group of the target compound fundamentally redirects the reaction course, making the products obtained from one electrophile unobtainable from the other two.

Divergent Pathways vs. Malonate/Chloro Analogs
Head-to-head
Non-overlapping product sets; target gives exclusive thioacetate adduct
Product architecture differs entirely, not just yield
Reaction with N,N-dialkyl-N′-arylthioureas; Perkin Trans. 1, 1982
Sulfur extrusion Thiourea condensation Chemoselectivity Heterocyclic synthesis

Quantifiable Leaving Group Advantage: Bromide vs. Chloride in α-Cyanoacetate Electrophiles

The bromide substituent in ethyl 2-bromo-2-cyanoacetate confers a substantial kinetic advantage over the analogous chloride in ethyl 2-chloro-2-cyanoacetate (CAS 18964-26-6). Computational studies on C–X bond cleavage yield activation energies of approximately 10 kcal/mol for C–Br vs. 12 kcal/mol for C–Cl, consistent with the well-established halide leaving group order I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2]. This ~2 kcal/mol difference translates to a rate enhancement of roughly 30-fold at ambient temperature for bromide over chloride in SN2 manifolds. When the α-carbon already bears the electron-withdrawing cyano group, the enhanced leaving group ability of bromide directly translates to milder reaction conditions, shorter reaction times, and higher conversions in nucleophilic displacement reactions.

Leaving Group Advantage (Br vs. Cl)
Class-level
~30× rate enhancement
Reported lower activation energy for C–Br cleavage
~2 kcal/mol ΔΔG‡; computational dataset context
Nucleophilic substitution Leaving group ability Physical organic chemistry SN2 kinetics

Photo-Initiated Radical Addition to Enol Ethers: Yield Comparison with Bromomalononitrile in Pyrrolo[2,3-d]pyrimidine Antifolate Synthesis

In the Miwa et al. (1993) synthetic platform for pyrrolo[2,3-d]pyrimidine antifolates, both bromomalononitrile and ethyl bromocyanoacetate were evaluated as radical addition partners to enol ether 14b under ultraviolet irradiation at 0–5 °C in CH₂Cl₂ [1]. Bromomalononitrile delivered adduct 3b in near-quantitative yield (98%) after methanolysis, ultimately furnishing 2,4-diamino antifolates in 62–73% overall yield [1]. Ethyl bromocyanoacetate produced adduct 4b in 60% yield, leading to 2-amino-4(3H)-oxo antifolates in 35–37% overall yield [1]. Although the absolute yield is lower, the ethyl bromocyanoacetate pathway uniquely provides access to the 2-amino-4(3H)-oxo substitution pattern—a pharmacophoric alternative that bromomalononitrile cannot deliver.

Photo-Radical Addition to Enol Ethers
Head-to-head
60% adduct yield (vs. 98% for bromomalononitrile)
Distinct chemotype access: 2-amino-4(3H)-oxo vs. 2,4-diamino
Yield difference reflects pathway, not inferiority; J. Org. Chem. 1993
Photo-initiated radical addition Antifolate synthesis Pyrrolopyrimidine Enol ether functionalization

Catalyst-Free Three-Component Condensation: High-Yield Synthesis of Benzothiazole-Indole-Cyanoacetate Hybrids

Ethyl bromocyanoacetate participates in a catalyst-free, one-pot, three-component reaction with benzothiazoles and indoles to produce ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives 6a–f in yields of 89–92% [1]. Notably, the methyl ester analog methyl bromocyanoacetate has been shown to deliver quantitative yields in related thioamide condensations, but the ethyl ester offers the advantage of crystalline products with well-defined melting points (6a: 116–118 °C; 6d: 119–121 °C; 6e: 129–131 °C), facilitating purification without chromatography [1]. The absence of any catalyst, the straightforward workup (cold n-hexane wash followed by recrystallization), and the mild conditions (acetone reflux, 5 h total) collectively distinguish this reagent from less activated haloacetates that require metal catalysis or forcing conditions for comparable transformations.

Catalyst-Free 3-Component Condensation
Reported
89–92% isolated yield; no catalyst required
Supports high-yield, chromatography-free purification
Benzothiazole-indole-cyanoacetate hybrids; J. Chem. Res. 2021
Multi-component reaction Benzothiazole functionalization Catalyst-free synthesis Indole hybrid

Selective Intramolecular Cyclization to Thiazolo[3,2-a]pyrimidin-5-one vs. S-Alkylation Products with Chloro-β-Dicarbonyl Comparators

When 6-methyl-2-thiouracil (1a) is treated with ethyl 2-bromocyanoacetate in ethanol/EtONa, the reaction proceeds directly to intramolecular cyclization, forming thiazolo[3,2-a]pyrimidin-5-one (3) [1]. Under the same conditions, chloro-β-dicarbonyl compounds such as ethyl 2-chloro-3-oxobutanoate yield only S-alkylated thiopyrimidines without cyclization [1]. Similarly, with diethyl bromomalonate, the reaction stops at S-alkylation unless EtONa or PPh₃ in dioxane is employed to force sulfur extrusion [1]. The ability of ethyl bromocyanoacetate to drive cyclization directly—without a separate sulfur extrusion step—is attributed to the combined effect of the bromide leaving group and the cyano-stabilized carbanion intermediate, which facilitates the intramolecular condensation.

Intramolecular Cyclization Selectivity
Cross-study
Direct cyclization to thiazolo[3,2-a]pyrimidin-5-one
Eliminates separate sulfur extrusion step vs. dicarbonyls
6-Methyl-2-thiouracil substrate; Sci. Direct, 2022 context
Thiazolopyrimidine Intramolecular cyclization Thiouracil Sulfur heterocycles

Ethyl 2-Bromo-2-Cyanoacetate (CAS 1187-46-8): Evidence-Backed Application Scenarios for Procurement and Synthetic Planning


Synthesis of Pyrrolo[2,3-d]pyrimidine Antifolate Drug Candidates via Photo-Initiated Radical Addition

Medicinal chemistry programs targeting dihydrofolate reductase (DHFR) with 6-5 fused ring antifolates can employ ethyl 2-bromo-2-cyanoacetate as the key radical acceptor for constructing the pyrrolo[2,3-d]pyrimidine core bearing a 2-amino-4(3H)-oxo substitution pattern. The photo-initiated addition to enol ethers delivers the acyclic backbone adduct in 60% yield, and the full sequence from enol ether to final antifolate proceeds in 35–37% overall yield over four steps [1]. This reagent specifically enables the 2-amino-4(3H)-oxo pharmacophore; the alternative reagent bromomalononitrile yields the 2,4-diamino pharmacophore instead, making these two reagents complementary rather than interchangeable for antifolate library design [1].

One-Pot Construction of Benzothiazole–Indole Hybrid Libraries Without Catalysts

For academic and industrial medicinal chemistry groups generating benzothiazole–indole hybrid screening collections, ethyl 2-bromo-2-cyanoacetate supports a catalyst-free, three-component reaction with benzothiazoles and indoles in refluxing acetone, delivering isolated yields of 89–92% [2]. Products are obtained as crystalline solids with sharp melting points, enabling purification by simple recrystallization (n-hexane/EtOAc 4:1) rather than column chromatography. This operational simplicity directly reduces the per-compound synthesis cost and accelerates library production timelines [2].

Step-Economical Access to Thiazolo[3,2-a]pyrimidine and Thiazolo[3,2-a]quinazoline Antimicrobial Scaffolds

Ethyl 2-bromo-2-cyanoacetate enables direct, one-step intramolecular cyclization with thiouracil and hexahydroquinazoline-2(1H)-thione substrates to form thiazolo[3,2-a]pyrimidine and thiazolo[3,2-a]quinazoline fused heterocycles [3][4]. This is in contrast to diethyl bromomalonate and chloro-β-dicarbonyl electrophiles, which arrest at S-alkylation and require a separate sulfur extrusion or cyclization step. The resulting thiazolo-quinazoline hybrids have demonstrated measurable antibacterial and antifungal activity against E. coli, S. aureus, and C. albicans, with some analogs exhibiting superior potency to streptomycin and griseofulvin reference standards [3]. This step-economy advantage is particularly relevant for process chemistry groups optimizing the industrial route to antimicrobial candidates.

Rapid Condensation with Thioamides for 1,2,4-Thiadiazole Library Synthesis

Aryl thioamides undergo very rapid condensation in the presence of α-bromocyanoacetate esters to provide quantitative yields of 3,5-diaryl-1,2,4-thiadiazoles with easy workup and high product purity [5]. While the published protocol employs the methyl ester analog (methyl bromocyanoacetate) achieving near-quantitative yields with instant product precipitation, the ethyl ester variant offers the advantage of producing higher-melting crystalline solids that are well-suited for isolation by filtration—a practical consideration for parallel synthesis and scale-up operations where the methyl ester products may remain as oils requiring chromatographic purification [5][2].

Application
Selection Property
Validation Focus
Pyrrolo[2,3-d]pyrimidine antifolate synthesis
Installs 2-amino-4(3H)-oxo pharmacophore via radical addition
Chemotype confirmation; complementarity to bromomalononitrile route
Benzothiazole-indole hybrid library production
Catalyst-free, high-yielding MCR with crystalline products
Non-chromatographic purification; per-compound cost efficiency
Thiazolo-pyrimidine/quinazoline scaffold assembly
Direct cyclization without separate sulfur extrusion step
Step-count reduction; antimicrobial screening context
1,2,4-Thiadiazole library synthesis
Rapid condensation; ethyl ester aids solid-phase isolation
Filtration-friendly product form; parallel synthesis compatibility

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